molecular formula C18H17BrN2O B11616784 3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

Cat. No.: B11616784
M. Wt: 357.2 g/mol
InChI Key: PVWNQSICHNKKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a tert-butylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts such as Lewis acids can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets through its functional groups. The bromophenyl and tert-butylphenyl groups can engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. The oxadiazole ring can also participate in electron transfer processes, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate
  • 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

Uniqueness

3-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and tert-butylphenyl groups attached to the oxadiazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17BrN2O/c1-18(2,3)14-8-4-13(5-9-14)17-20-16(21-22-17)12-6-10-15(19)11-7-12/h4-11H,1-3H3

InChI Key

PVWNQSICHNKKHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.